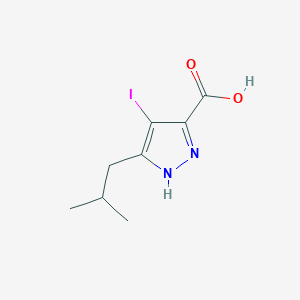

4-iodo-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

4-iodo-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11IN2O2/c1-4(2)3-5-6(9)7(8(12)13)11-10-5/h4H,3H2,1-2H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKWDEKYMTXFZOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(C(=NN1)C(=O)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.

Introduction of the iodine atom: This is usually done through an iodination reaction using iodine or an iodine-containing reagent.

Addition of the 2-methylpropyl group: This can be accomplished through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-iodo-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form other functional groups such as esters or amides.

Reduction: The iodine atom can be reduced to form a hydrogen atom, resulting in the formation of 3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

Oxidation: Esters, amides, or other oxidized derivatives.

Reduction: 3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- The compound exhibits potential as an androgen receptor modulator, which is significant in the treatment of prostate cancer. Studies indicate that compounds with pyrazole structures can effectively inhibit the proliferation of androgen-dependent cancer cell lines, showcasing their potential as therapeutic agents in oncology .

- Research has demonstrated that pyrazole derivatives can function as selective androgen receptor modulators (SARMs), which may provide new avenues for treating conditions like benign prostatic hyperplasia and castration-resistant prostate cancer .

-

Anti-inflammatory Properties :

- Pyrazole derivatives have been studied for their anti-inflammatory effects. The structural characteristics of 4-iodo-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid may contribute to its ability to modulate inflammatory pathways, making it a candidate for further research in inflammatory diseases .

- Neuroprotective Effects :

Material Science Applications

- Polymer Synthesis :

-

Luminescent Sensors :

- Polymers derived from pyrazole compounds have been studied for their electrochemiluminescence properties, which can be harnessed for detecting metal ions such as Cu²⁺, Co²⁺, and Fe³⁺ in aqueous solutions. This application highlights the versatility of pyrazole derivatives in environmental monitoring and analytical chemistry .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-iodo-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid would depend on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Ring

The biological and physicochemical properties of pyrazole derivatives are highly sensitive to substituent positioning and identity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula C₈H₁₁IN₂O₂.

Key Observations:

Bromo and chloro analogs are more commonly used in agrochemicals due to lower molecular weight and cost-effectiveness .

Functional Group Derivatives :

- Conversion of the carboxylic acid to a hydrazide (e.g., compound ) introduces hydrogen-bonding capacity, relevant for targeting enzymes like hydrolases.

Biological Activity

4-Iodo-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₉H₁₀N₂O₂I

- CAS Number : 1048937-93-4

- SMILES Notation : CC(C)N1C(=O)C(=C(N1)C(=O)O)I

This compound features a pyrazole ring with a carboxylic acid functional group and an iodine atom at the 4-position, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the carboxylic acid group facilitates hydrogen bonding with active sites, while the pyrazole ring allows for π-π stacking interactions. These interactions are crucial for modulating the activity of target molecules, leading to various biological effects.

Antimicrobial and Anti-inflammatory Properties

Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial and anti-inflammatory properties. For instance, studies have shown that related pyrazole derivatives can inhibit tissue-nonspecific alkaline phosphatase (TNAP), an enzyme involved in bone mineralization and inflammation. Notably, some compounds in the series demonstrated IC50 values as low as 5 nM against TNAP, highlighting their potential as therapeutic agents in managing inflammatory conditions .

Structure-Activity Relationships (SAR)

The SAR studies conducted on pyrazole derivatives emphasize the role of substituents at various positions on the pyrazole ring. For example, the introduction of electron-withdrawing groups at the 4-position of phenyl rings has been shown to enhance inhibitory activity against TNAP. In contrast, branching in alkyl chains generally decreases potency, particularly when chain lengths exceed three carbon atoms .

Case Studies

A notable study focused on synthesizing and evaluating a series of C-5-NH2-acyl derivatives containing the pyrazole moiety. These compounds exhibited varying degrees of inhibitory activity against specific enzymes at concentrations around 10 μM. The most potent compound in this series was identified with a 4-fluorophenyl group, demonstrating over 56% inhibition .

Data Table: Biological Activity Overview

Q & A

Q. What are the common synthetic routes for 4-iodo-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid?

The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate with hydrazine derivatives, followed by functionalization. For example:

- Cyclocondensation : Ethyl acetoacetate reacts with substituted hydrazines (e.g., 2-methylpropyl hydrazine) to form the pyrazole core .

- Iodination : Electrophilic iodination at the 4-position using iodine and oxidizing agents (e.g., HIO₃) under controlled conditions .

- Hydrolysis : The ester intermediate is hydrolyzed to the carboxylic acid using aqueous NaOH or LiOH .

Key challenges include regioselectivity during iodination and maintaining stability of the iodo group under basic hydrolysis conditions.

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- NMR : and NMR identify substituent positions (e.g., iodination at C4, 2-methylpropyl at C3). Aromatic protons in pyrazole resonate at δ 6.5–7.5 ppm, while the carboxylic acid proton appears as a broad peak (~δ 12–14 ppm) .

- IR : The carbonyl (C=O) stretch of the carboxylic acid appears at ~1700 cm⁻¹, and N-H (pyrazole) at ~3200 cm⁻¹ .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity. Mobile phases often use acetonitrile/water with 0.1% TFA .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the iodo substituent?

- Catalytic Systems : Palladium catalysts (e.g., Pd(PPh₃)₄) in DMF/water mixtures enhance regioselectivity for iodination .

- Temperature Control : Reactions at 60–80°C minimize side products like diiodinated derivatives .

- Post-Reaction Analysis : Use LC-MS to track iodination efficiency and adjust stoichiometry (e.g., I₂:KIO₃ ratios) .

Q. What computational methods support structure-activity relationship (SAR) studies of this compound?

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO/LUMO energies) to correlate with biological activity. For example, the electron-withdrawing iodo group increases electrophilicity at C5, enhancing interactions with target enzymes .

- Molecular Docking : Simulates binding to receptors (e.g., kinase ATP-binding sites) by analyzing steric and electronic complementarity .

Q. How can contradictions in spectral data interpretation be resolved?

- Cross-Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09) to confirm assignments .

- Isotopic Labeling : Use -labeled precursors to resolve overlapping signals in crowded regions of the NMR spectrum .

- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., confirming iodination at C4 vs. C5) .

Q. What strategies improve the stability of this compound in aqueous solutions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.